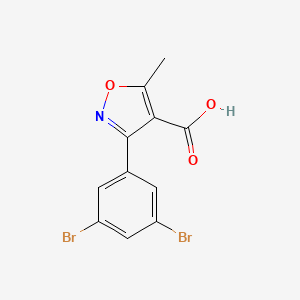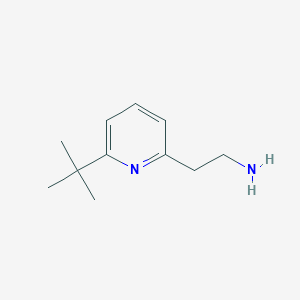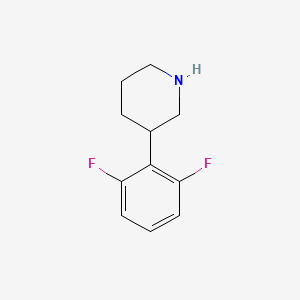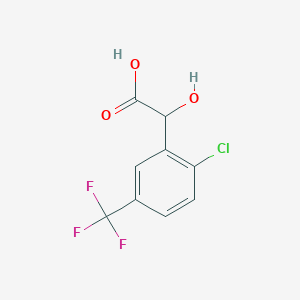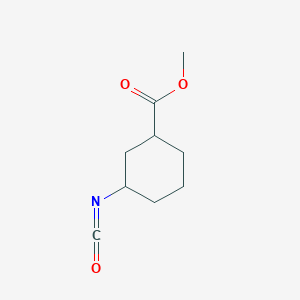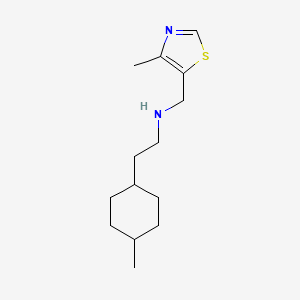
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is a complex organic compound that features a cyclohexyl ring substituted with a methyl group, an ethanamine chain, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclohexyl Derivative Preparation: The cyclohexyl derivative can be prepared by hydrogenating a suitable aromatic precursor.
Coupling Reaction: The final step involves coupling the thiazole derivative with the cyclohexyl derivative using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclohexyl ring or the thiazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced cyclohexyl or thiazole derivatives.
Substitution: Various N-substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The exact mechanism of action of 2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylthiazol-5-yl)ethanamine: Similar structure but lacks the cyclohexyl ring.
4-Methyl-5-thiazoleethanamine: Similar structure but with different substitution patterns.
Uniqueness
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is unique due to the presence of both a cyclohexyl ring and a thiazole ring, which may confer unique chemical and biological properties compared to its simpler analogs.
Eigenschaften
Molekularformel |
C14H24N2S |
|---|---|
Molekulargewicht |
252.42 g/mol |
IUPAC-Name |
2-(4-methylcyclohexyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H24N2S/c1-11-3-5-13(6-4-11)7-8-15-9-14-12(2)16-10-17-14/h10-11,13,15H,3-9H2,1-2H3 |
InChI-Schlüssel |
FGWDPOJVVMTDFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)CCNCC2=C(N=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




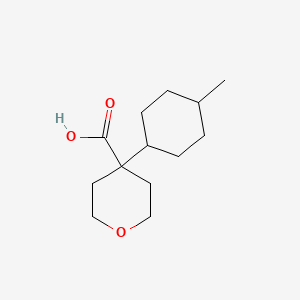
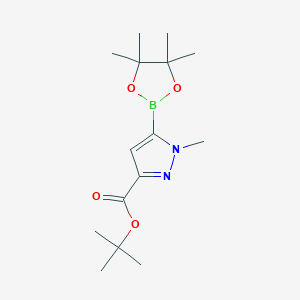
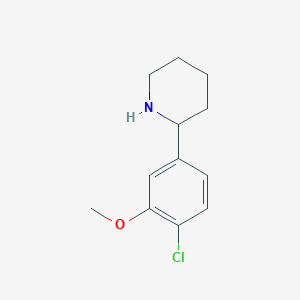
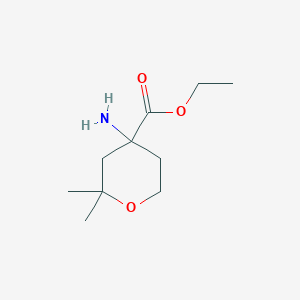
![tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
